2-Chlorophenethyl bromide
CAS No.: 16793-91-2
Cat. No.: VC21059331
Molecular Formula: C8H8BrCl
Molecular Weight: 219.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 16793-91-2 |
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Molecular Formula | C8H8BrCl |
Molecular Weight | 219.5 g/mol |
IUPAC Name | 1-(2-bromoethyl)-2-chlorobenzene |
Standard InChI | InChI=1S/C8H8BrCl/c9-6-5-7-3-1-2-4-8(7)10/h1-4H,5-6H2 |
Standard InChI Key | AECBVDLERUETKG-UHFFFAOYSA-N |
SMILES | C1=CC=C(C(=C1)CCBr)Cl |
Canonical SMILES | C1=CC=C(C(=C1)CCBr)Cl |
Introduction
Chemical Identity and Structural Characteristics
2-Chlorophenethyl bromide (CAS: 16793-91-2) is an aromatic halogenated compound with the molecular formula C₈H₈BrCl and a molecular weight of 219.51 g/mol . The compound's IUPAC name is 1-(2-bromoethyl)-2-chlorobenzene . Structurally, it consists of a benzene ring substituted with a chlorine atom at the ortho position and a 2-bromoethyl chain. This arrangement creates a molecule with unique reactivity patterns governed by both aromatic and aliphatic halide chemistry.
The compound is known by several synonyms in scientific literature, including:
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1-(2-Bromoethyl)-2-chlorobenzene
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2-(2-Chlorophenyl)ethyl bromide
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Benzene, 1-(2-bromoethyl)-2-chloro-
Its structural configuration features a 2-chlorophenyl group connected to a bromoethyl chain, providing distinct reaction sites for nucleophilic substitution and other transformations.
Physical and Chemical Properties
2-Chlorophenethyl bromide possesses characteristic physical and chemical properties that influence its handling, storage, and application in chemical processes. The comprehensive data on its physical and chemical attributes are presented in Table 1.
Table 1: Physical and Chemical Properties of 2-Chlorophenethyl Bromide
The compound's relatively high boiling point indicates significant intermolecular forces, while its density greater than water suggests limited water solubility. These properties make it suitable for various organic reactions where anhydrous conditions are required .
Safety procedures when handling this compound should include:
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Use of appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and laboratory coat
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Working in a well-ventilated area or fume hood
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Avoiding contact with skin, eyes, and respiratory system
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Proper disposal of waste according to local regulations
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Storing in tightly closed containers away from incompatible materials
Synthesis and Preparation Methods
Several synthetic routes are available for the preparation of 2-Chlorophenethyl bromide, with the most common approaches involving the bromination of 2-chlorophenethyl alcohol derivatives.
Synthesis from Phenethyl Alcohol Derivatives
One established method involves converting the corresponding 2-chlorophenethyl alcohol to the bromide using appropriate brominating agents:
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Using Phosphorus Tribromide: Treatment of 2-chlorophenethyl alcohol with PBr₃ in dichloromethane at controlled temperatures (0-5°C) results in the substitution of the hydroxyl group with bromine .
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Using Carbon Tetrabromide/Triphenylphosphine: Another efficient method employs CBr₄ and PPh₃ in dichloromethane:
Alternative Synthetic Approaches
The compound can also be synthesized through:
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Direct Bromination of 2-Chloroethylbenzene: Involving radical bromination using N-bromosuccinimide (NBS) with a radical initiator such as AIBN or peroxides.
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From o-Chlorobenzyl Derivatives: Through a two-step process involving extension of the carbon chain followed by bromination at the terminal position .
The choice of synthetic method depends on the availability of starting materials, required purity, and scale of production.
Chemical Reactivity and Applications
2-Chlorophenethyl bromide displays reactivity characteristic of both aromatic halides and alkyl bromides, making it a versatile building block in organic synthesis.
Nucleophilic Substitution Reactions
The bromoethyl group readily undergoes nucleophilic substitution reactions with various nucleophiles:
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Amine Nucleophiles: Reaction with primary or secondary amines yields the corresponding 2-chlorophenethylamine derivatives, which are important intermediates in pharmaceutical synthesis.
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Oxygen Nucleophiles: Treatment with alcohols or alkoxides produces ethers, while hydroxide yields the corresponding alcohol.
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Sulfur Nucleophiles: Reactions with thiols or thiolates generate thioethers, which may have applications in coordination chemistry.
Applications in Organic Synthesis
2-Chlorophenethyl bromide serves as a key intermediate in the synthesis of:
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Pharmaceutical Compounds: Used in the preparation of various biologically active molecules, including potential antimicrobial and anti-inflammatory agents.
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Building Block: Functions as a versatile building block for creating complex organic molecules through various reaction pathways.
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Research Applications: Employed in academic and industrial research settings for structure-activity relationship studies and method development .
The presence of the halogen atoms provides additional sites for further functionalization through metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Negishi couplings.
Analytical Characterization
The identification and purity assessment of 2-Chlorophenethyl bromide typically involve several complementary analytical techniques.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy shows characteristic signals for:
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Aromatic protons (7.2-7.4 ppm)
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Methylene protons adjacent to bromine (approximately 3.6-3.7 ppm)
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Methylene protons adjacent to the aromatic ring (approximately 3.1 ppm)
Infrared (IR) Spectroscopy: Displays characteristic bands for:
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Aromatic C-H stretching (3100-3000 cm⁻¹)
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Aliphatic C-H stretching (3000-2850 cm⁻¹)
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C-Br stretching (550-650 cm⁻¹)
Chromatographic Analysis
Gas Chromatography (GC): Used for purity determination, with commercial samples typically showing purity ≥94.0% .
High-Performance Liquid Chromatography (HPLC): Can be employed for monitoring reaction progress during synthesis and for quality control purposes .
Supplier | Purity | Available Quantities | Form | Reference |
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Thermo Scientific | 95% | 1g, 5g | Liquid | |
Sigma-Aldrich | 97% | Various | Liquid | |
Various Chinese Manufacturers | 98% min. | 1kg and bulk quantities | Liquid |
Product specifications typically include:
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Appearance (colorless to yellow liquid)
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Purity by GC (≥94.0%)
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Infrared spectrum confirmation
The compound is generally supplied in amber glass bottles to protect from light degradation, with appropriate hazard labeling according to international regulations.
Related Compounds and Comparative Analysis
2-Chlorophenethyl bromide belongs to a family of halogenated phenethyl compounds with similar structural features but varying substitution patterns.
Table 4: Comparison with Related Compounds
The position of substituents significantly affects the reactivity patterns and physical properties of these compounds. The ortho-chloro substitution in 2-Chlorophenethyl bromide creates distinct electronic and steric effects compared to its para-substituted isomer .
Research Applications and Future Directions
Current research involving 2-Chlorophenethyl bromide spans several domains in synthetic organic chemistry and materials science:
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Pharmaceutical Development: The compound serves as a building block for synthesizing novel pharmaceutical candidates, particularly those requiring controlled functionalization of aromatic systems .
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Method Development: It is employed in the development of new synthetic methodologies, especially those involving metal-catalyzed cross-coupling reactions and mild functionalization strategies .
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Materials Science: Potential applications in the preparation of specialized polymers and materials with unique properties.
Future research directions may include:
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Development of greener synthetic routes to produce this compound with reduced environmental impact
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Exploration of its utility in flow chemistry and continuous manufacturing processes
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Investigation of novel transformations leveraging the dual reactivity of the chloro and bromo substituents
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